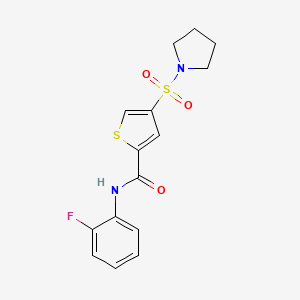

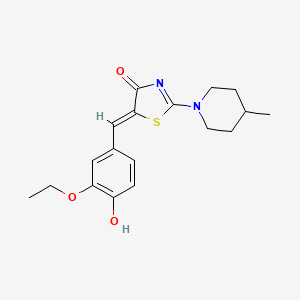

![molecular formula C18H14N2O3S B5546358 2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one" typically involves multi-step processes that may include condensation reactions, cyclization, and the use of specific catalysts or conditions to promote the desired chemical transformations. For instance, a novel ionic liquid-mediated synthesis approach has been developed for producing related heterocyclic compounds, showcasing the innovative methods employed in synthesizing such complex molecules (Yadav et al., 2012).

Molecular Structure Analysis

The analysis of the molecular structure of such compounds often involves various spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms within the molecule. Crystallographic studies provide insights into the spatial arrangement of molecules, revealing their geometric configuration and intermolecular interactions, which are crucial for understanding their chemical reactivity and properties (Banu et al., 2014).

Chemical Reactions and Properties

Compounds like "2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one" exhibit a range of chemical reactions, influenced by their functional groups and molecular structure. For example, the presence of the thiazolo and benzimidazole moieties can facilitate various nucleophilic and electrophilic reactions, contributing to the compound's chemical versatility. Research into similar compounds has explored their reactivity, highlighting the potential for synthesizing a broad array of derivatives with varying properties and applications (Siddiqui et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular configuration. These properties are essential for determining the conditions under which the compounds can be used, stored, and applied in various contexts. Detailed studies on related compounds provide valuable information on how molecular alterations can impact these physical characteristics (Potopnyk et al., 2018).

科学的研究の応用

Antiproliferative and Antimicrobial Properties

A study highlighted the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, noting their potential in pharmacology. Compounds with similar structures demonstrated significant DNA protective ability against oxidative stress and showed strong antimicrobial activity against specific bacteria. Importantly, one compound exhibited cytotoxicity against cancer cell lines, suggesting its potential for use in chemotherapy strategies with minimal cytotoxicity (Gür et al., 2020).

Antiviral Activity

Research on imidazo[1,5-a]-1,3,5-triazine derivatives, bearing structural similarities, revealed inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was crucial for selective biological activity, highlighting the importance of molecular structure in antiviral applications (Golankiewicz et al., 1995).

Synthetic Methodologies

Another aspect of research focuses on the synthesis of 2-substituted benzo-azoles, providing insights into methodologies for creating compounds with potential therapeutic applications. The study showcases efficient synthetic routes for benzimidazoles, benzothiazoles, and benzoxazoles, crucial for further pharmaceutical research (Suzuki et al., 1976).

N-Protecting Groups

The use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxides illustrates the compound's role in facilitating chemical reactions. This research contributes to the broader field of synthetic chemistry, enabling the development of novel compounds with varied applications (Grunder-Klotz et al., 1991).

Anticancer Activity

The synthesis of novel 2-substituted benzimidazole derivatives has been explored, revealing significant anticancer activity against various cancer cell lines. Such studies underscore the potential of structurally similar compounds in oncology, offering avenues for the development of new cancer therapies (Refaat, 2010).

特性

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20-14-6-4-3-5-13(14)19-18(20)24-16/h3-10H,1-2H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFUCNCDCUXVFE-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

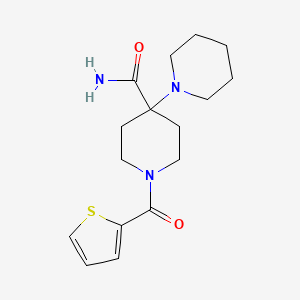

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

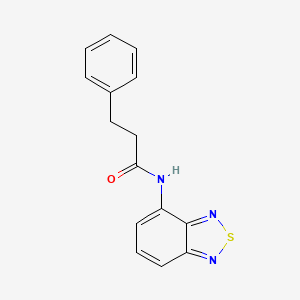

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)